Lipophilicity Difference: Ether vs. Carbon-Linked Analog
CAS 54929-10-1 contains a cyclopropylmethoxy ether linkage (–O–CH2–cyclopropyl) in contrast to CAS 16510-27-3, which possesses a cyclopropylmethyl group directly bonded to the aromatic ring via a C–C linkage. This structural distinction yields a substantial difference in computed lipophilicity: CAS 54929-10-1 has an XLogP3 value of 2.6 [1], while CAS 16510-27-3 exhibits a Log KOW of 3.8–3.91 [2]. The resulting Log P differential of 1.2–1.3 units corresponds to a predicted >15-fold difference in octanol-water partitioning behavior, with direct implications for membrane permeability, metabolic clearance, and fragrance tenacity.
Δ Log P ~1.2–1.3 (≈15–20× partition difference).
| Evidence Dimension | Lipophilicity (Log P / Log KOW) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 (computed by PubChem XLogP3 3.0) |
| Comparator Or Baseline | CAS 16510-27-3 (1-cyclopropylmethyl-4-methoxybenzene): Log KOW = 3.8 (RIFM measured), 3.91 (EPI Suite v4.11) |
| Quantified Difference | Δ Log P = 1.2–1.3 units (approximately 15–20× difference in partition coefficient) |
| Conditions | Target compound: XLogP3 computational model (PubChem). Comparator: RIFM measured Log KOW and EPI Suite v4.11 estimation. |
Why This Matters
For procurement decisions, the Log P differential exceeding one log unit indicates that CAS 54929-10-1 will exhibit substantially different pharmacokinetic and formulation behavior, rendering the carbon-linked analog unsuitable as a substitute in applications where precise lipophilicity control is required.
- [1] PubChem. Benzene, 1-(cyclopropylmethoxy)-4-methoxy-. XLogP3 computed property value = 2.6. PubChem CID 143226. View Source
- [2] RIFM. RIFM fragrance ingredient safety assessment, 1-cyclopropylmethyl-4-methoxybenzene, CAS 16510-27-3. Log KOW = 3.8 (RIFM, 2002b); 3.91 (EPI Suite v4.11). Food and Chemical Toxicology, 2024. View Source
